6-(4-methylphenyl)-N-(4-sulfamoylphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide
Description
This compound belongs to the imidazo[2,1-b]thiazole class, characterized by a fused bicyclic system combining imidazole and thiazole rings. The core structure is substituted at the 6-position with a 4-methylphenyl group and at the 3-position with a carboxamide linked to a 4-sulfamoylphenyl moiety. The sulfamoyl group (-SO₂NH₂) is a critical pharmacophore, known for enhancing binding affinity to enzymatic targets via hydrogen bonding and electrostatic interactions .
Properties
IUPAC Name |
6-(4-methylphenyl)-N-(4-sulfamoylphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O3S2/c1-12-2-4-13(5-3-12)16-10-23-17(11-27-19(23)22-16)18(24)21-14-6-8-15(9-7-14)28(20,25)26/h2-11H,1H3,(H,21,24)(H2,20,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAQLJHHYFBULIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)C(=O)NC4=CC=C(C=C4)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6-(4-methylphenyl)-N-(4-sulfamoylphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide can be achieved through various methods. One common approach involves the use of microwave-assisted synthesis, which offers the advantages of convenient operation, short reaction times, and good yields . The general synthetic route involves the reaction of 2-amino-5-substituted-1,3,4-thiadiazoles with appropriate bromo ketones under microwave activation . The reaction conditions typically include the use of solvents such as ethanol or acetonitrile and catalysts like potassium carbonate or sodium hydroxide .
Chemical Reactions Analysis
6-(4-methylphenyl)-N-(4-sulfamoylphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium azide . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce amines or alcohols .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has shown potential as an antimicrobial and antifungal agent . Additionally, it has been explored for its anticancer properties, with studies indicating its ability to inhibit the growth of certain cancer cell lines . In the industrial sector, it is used in the development of new materials with specific properties, such as enhanced thermal stability and conductivity .
Mechanism of Action
The mechanism of action of 6-(4-methylphenyl)-N-(4-sulfamoylphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . In cancer cells, it may exert its effects by inducing apoptosis and inhibiting cell proliferation through the modulation of signaling pathways . The specific molecular targets and pathways involved can vary depending on the biological context and the type of cells or organisms being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Pharmacological Comparisons
The following table summarizes key analogs of 6-(4-methylphenyl)-N-(4-sulfamoylphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide, highlighting structural variations and associated biological activities:
Key Observations:
Substituent Effects on Bioactivity :
- Halogenated Phenyl Groups (Cl, Br, F) : Enhance cytotoxicity and enzyme inhibition. For example, 6-(4-fluorophenyl) derivatives showed potent activity against MDA-MB-231 cells (IC50 = 1.4 μM) , while bromophenyl analogs exhibited aldose reductase inhibition (IC50 = 1.2–1.4 μM) .
- Sulfamoylphenyl vs. Propyl/Methoxy Groups : The sulfamoyl group in the target compound likely improves solubility and target binding compared to alkyl or methoxy substituents, which are more lipophilic and may reduce bioavailability .
Synthetic Pathways :
- Most analogs are synthesized via condensation reactions (e.g., hydrazide intermediates reacting with aryl isothiocyanates or α-halogenated ketones) . The target compound’s synthesis would likely follow similar routes, with the sulfamoyl group introduced via sulfonation or coupling reactions.
Spectroscopic Characterization :
- IR and NMR data for related compounds confirm structural integrity. For example, IR bands at 1243–1258 cm⁻¹ (C=S stretching) and 1663–1682 cm⁻¹ (C=O) are consistent with thiadiazole and carboxamide functionalities .
Research Findings and Implications
- Cytotoxicity : Fluorophenyl and chlorophenyl derivatives demonstrate selective cytotoxicity, suggesting that electron-withdrawing substituents enhance anticancer activity . The sulfamoyl group in the target compound may further modulate selectivity for kinase targets (e.g., VEGFR2) .
- Enzyme Inhibition : Bromophenyl derivatives with hydrazinecarbothioamide substituents show potent aldose reductase inhibition, indicating that the carboxamide’s nitrogen environment is critical for binding .
- Structural Optimization : Substitution at the 3-position (carboxamide) and 6-position (aryl group) significantly impacts bioactivity. For instance, bulky substituents (e.g., pyridinylmethyl) improve cytotoxicity but may reduce solubility .
Biological Activity
6-(4-methylphenyl)-N-(4-sulfamoylphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide is a complex organic compound belonging to the imidazothiazole class. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, mechanism of action, structure-activity relationships (SAR), and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound features a bicyclic structure comprising an imidazole ring fused to a thiazole ring, with notable substituents that enhance its biological properties. The presence of a sulfonamide group is particularly significant for its pharmacological activity.
Structural Formula
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Key mechanisms include:
- Antimicrobial Activity : The compound exhibits antimicrobial properties by disrupting bacterial cell membranes and inhibiting essential enzymes involved in bacterial metabolism.
- Anticancer Activity : Research indicates that it may inhibit FLT3 kinase, which is crucial in the proliferation of certain leukemia cells. In vitro studies have shown significant activity against FLT3-dependent acute myeloid leukemia (AML) cell lines, with IC50 values indicating potent efficacy .
Biological Activity Data
| Activity Type | Target/Cell Line | IC50 Value (μM) | Reference |
|---|---|---|---|
| Antimicrobial | Various bacterial strains | Not specified | |
| Anticancer | MV4-11 (AML cell line) | 0.002 | |
| FLT3 Kinase Inhibition | FLT3-dependent cells | 0.022 |
Structure-Activity Relationship (SAR)
A series of studies have focused on the SAR of imidazothiazole derivatives. Modifications to the phenyl groups and the introduction of sulfonamide functionalities have been shown to enhance biological activity. For instance, the presence of electron-donating groups on the aromatic rings often correlates with increased potency against cancer cell lines .
Case Studies
- Acute Myeloid Leukemia (AML) : A study synthesized various imidazo[2,1-b]thiazole derivatives, including our compound, demonstrating that structural modifications significantly impacted their efficacy against AML. The most potent derivative exhibited an IC50 value of 0.002 μM against MV4-11 cells .
- Antitubercular Activity : Another investigation assessed a related series for anti-tuberculosis activity against Mycobacterium tuberculosis H37Rv strain. Compounds with similar structural features showed promising results with MIC values as low as 3.125 μg/mL .
Comparative Analysis
When compared to other imidazothiazole derivatives, this compound stands out due to its specific structural features that confer unique biological activities. For example:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
